2-[(4,5-dimethoxy-2-nitrophenyl)-(5-methylfuran-2-yl)methyl]-5-methylfuran
Description
This compound, systematically named Bis(5-methylfur-2-yl)-4,5-dimethoxy-2-nitrophenylmethane (abbreviated here as Compound 1b), is a nitroaryl-bis(furan) derivative synthesized via acid-catalyzed condensation. The reaction involves 2-nitrobenzaldehyde and 2-methylfuran in dioxane with perchloric acid as a catalyst, yielding 74% after recrystallization from hexane .
Properties
Molecular Formula |
C19H19NO6 |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
2-[(4,5-dimethoxy-2-nitrophenyl)-(5-methylfuran-2-yl)methyl]-5-methylfuran |
InChI |
InChI=1S/C19H19NO6/c1-11-5-7-15(25-11)19(16-8-6-12(2)26-16)13-9-17(23-3)18(24-4)10-14(13)20(21)22/h5-10,19H,1-4H3 |
InChI Key |
LQUSKJJTDWCPPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(C2=CC=C(O2)C)C3=CC(=C(C=C3[N+](=O)[O-])OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,5-dimethoxy-2-nitrophenyl)-(5-methylfuran-2-yl)methyl]-5-methylfuran typically involves multi-step organic reactions. One common approach includes the nitration of a dimethoxybenzene derivative followed by a series of coupling reactions to introduce the furan rings. The reaction conditions often require the use of strong acids, bases, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality .
Chemical Reactions Analysis
Types of Reactions
2-[(4,5-dimethoxy-2-nitrophenyl)-(5-methylfuran-2-yl)methyl]-5-methylfuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, leading to different functionalized products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and furan moieties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity : Research indicates that derivatives of furan compounds exhibit significant anticancer properties. The nitro group in the compound may enhance its ability to induce apoptosis in cancer cells by interacting with cellular pathways involved in cell death .
- Case Study : A study demonstrated that similar furan derivatives were effective against various cancer cell lines, suggesting potential for further exploration of this compound in anticancer therapies.
- Antimicrobial Properties : The presence of the nitrophenyl group has been associated with antimicrobial activity. Compounds with similar structures have shown effectiveness against a range of bacterial strains .
- G Protein-Coupled Receptor Modulation : The compound may serve as a modulator for G protein-coupled receptors, which play crucial roles in numerous physiological processes and are significant targets for drug development .
Materials Science Applications
-
Organic Electronics : The unique electronic properties of furan derivatives make them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound can be used to create thin films that exhibit desirable electrical characteristics .
- Research Finding : Studies have shown that incorporating furan-based compounds into polymer matrices can enhance charge transport properties, making them ideal candidates for electronic applications.
- Sensors : The compound's ability to interact with various analytes can be harnessed for developing chemical sensors. Its incorporation into sensor membranes has been explored to detect nitrite ions selectively .
Environmental Science Applications
- Pollutant Detection : The chemical structure allows for potential use in detecting environmental pollutants. Its reactivity with specific contaminants can be utilized in developing analytical methods for monitoring environmental health .
- Biodegradability Studies : Investigating the degradation pathways of this compound can provide insights into its environmental impact and help develop strategies for mitigating pollution from synthetic chemicals.
Mechanism of Action
The mechanism of action of 2-[(4,5-dimethoxy-2-nitrophenyl)-(5-methylfuran-2-yl)methyl]-5-methylfuran involves its interaction with molecular targets and pathways within biological systems. The nitrophenyl group can participate in redox reactions, while the furan rings may interact with various enzymes and receptors. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
Structural Differences :
- Compound 1b features a bis(5-methylfuran) system, while the analogues in incorporate a nitrobenzofuran core with ketone-linked aryl groups (e.g., methoxy-, hydroxy-, or nitro-substituted phenyl) .
- The absence of a ketone group in Compound 1b distinguishes its reactivity, favoring applications as a synthon rather than a pharmacophore.
Synthetic Routes: Compound 1b is synthesized via a one-step acid-catalyzed condensation, offering high yield (74%) and mild conditions . Analogues like Compound 10 require multi-step syntheses (e.g., Friedel-Crafts acylation, Fries rearrangement) with unoptimized yields .
Spectroscopic Data :
- Compound 1b ’s ¹H NMR shows distinct furan (δ 5.95–5.77) and aromatic (δ 7.71–7.18) signals, absent in benzofuran-based analogues, which exhibit additional ketone-related shifts (e.g., carbonyl peaks in IR) .
Functional and Application Comparisons
- Compound 1b : Primarily used as a building block for complex heterocycles due to its reactive nitro and methoxy groups .
- Nitrobenzofuran Analogues : Likely intermediates for pharmaceuticals (e.g., antileishmanial agents), as suggested by ’s focus on related bioactive furans .
Limitations in Comparative Data
Biological Activity
The compound 2-[(4,5-dimethoxy-2-nitrophenyl)-(5-methylfuran-2-yl)methyl]-5-methylfuran , also known by its CAS number 676546-91-1 , is a complex organic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the synthesis, chemical properties, and biological activities of this compound, including its pharmacological implications and structure-activity relationships.
The compound is characterized by a molecular formula of and a molecular weight of approximately 277.26 g/mol . It is soluble in organic solvents such as benzene and exhibits a melting point of 147°C . The structure features both electron-donating (methoxy) and electron-withdrawing (nitro) groups, which significantly influence its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction between 4,5-dimethoxybenzaldehyde and 5-methylfuran-2-carboxylic acid in an ethanol solvent under reflux conditions. The process yields a yellow crystalline product that can be purified through recrystallization techniques.
Pharmacological Studies
Recent studies have indicated that this compound may exhibit various biological activities, including:
- Antimicrobial Activity : Preliminary assays suggest that the compound has potential antimicrobial properties, possibly due to the presence of the nitro group which is known for its bioactivity against bacteria and fungi.
- Anti-inflammatory Effects : The structural features of the compound suggest it might interact with inflammatory pathways, although specific studies targeting these effects are still limited.
- Serotonergic Activity : Similar compounds have been studied for their interaction with serotonin receptors, particularly the 5-HT_2A receptor, which is implicated in mood regulation and various neurological disorders.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological efficacy of this compound. The presence of methoxy groups on the aromatic ring appears to enhance receptor binding affinity while the nitro group may contribute to its biological activity.
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Dimethoxy & nitro groups | Potential anti-inflammatory/antimicrobial |
| 4-Methoxyphenylacetone | Methoxy group | Anti-inflammatory |
| Nitrofuran Derivatives | Furan & nitro groups | Antimicrobial |
Case Studies
- Study on Antimicrobial Properties : A study published in Molecular Bank highlighted the antimicrobial efficacy of similar nitro-containing furan derivatives against various bacterial strains. This provides a framework for further investigations into the specific activities of our compound .
- Investigation into Serotonergic Effects : Research examining compounds with similar structural motifs demonstrated significant agonist activity at serotonin receptors, suggesting that this compound could also exhibit similar properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
